Methoxy polyethylene glycol 10-carboxylic acid is synthesized from polyethylene glycol through various chemical modifications. It falls under the category of amphiphilic polymers, which possess both hydrophilic (water-attracting) and hydrophobic (water-repelling) properties. This unique structure allows it to form micelles and improve the delivery of therapeutic agents.
The synthesis of methoxy polyethylene glycol 10-carboxylic acid typically involves the following methods:
The synthesis typically requires careful control of reaction conditions, including temperature, pH, and solvent choice, to ensure high yield and purity. For instance, using ammonium bicarbonate solutions during purification can effectively remove impurities while retaining the desired product .
The molecular structure of methoxy polyethylene glycol 10-carboxylic acid can be represented as follows:
The structure consists of a long polyethylene glycol chain with a methoxy group (-OCH₃) at one end and a carboxylic acid group (-COOH) at the other end. This configuration contributes to its amphiphilic nature.
Nuclear Magnetic Resonance (NMR) spectroscopy can be used to characterize the molecular structure, providing insights into the chemical environment of hydrogen atoms within the molecule .
Methoxy polyethylene glycol 10-carboxylic acid participates in various chemical reactions:
The efficiency of these reactions depends on factors such as temperature, catalysts (e.g., stannous octoate), and reaction time .
The mechanism by which methoxy polyethylene glycol 10-carboxylic acid enhances drug delivery involves several key processes:
Studies have shown that formulations containing mPEG10-CH2COOH exhibit improved pharmacokinetic profiles compared to non-modified drugs .
Relevant analyses indicate that mPEG10-CH2COOH maintains high purity levels (over 99%) after synthesis, which is critical for pharmaceutical applications .
Methoxy polyethylene glycol 10-carboxylic acid is widely used in various scientific fields:
The synthesis of mPEG10-CH₂COOH (3,6,9,12,15,18,21,24,27,30,33-Undecaoxatetratriacontanoic acid) begins with precise ethylene oxide (EO) polymerization to form the decaethylene glycol monomethyl ether (mPEG10-OH) backbone. This process employs anionic ring-opening polymerization (AROP) initiated by sodium methoxide, enabling control over chain length and low polydispersity (Đ < 1.1). Molecular weight optimization targets 530.6 Da, corresponding to 10 repeating EO units. Critical parameters include: * Temperature control: Maintaining 80–100°C to prevent chain transfer side reactions. * Catalyst selection: Alkali metal alkoxides for uniform EO addition. * Monomer purity: Removal of water and protic impurities to avoid termination. Subsequent carboxylation introduces the acetic acid group via Williamson ether synthesis. Bromoacetic acid reacts with the terminal hydroxyl of mPEG10-OH under basic conditions (K₂CO₃/DMF), yielding mPEG10-CH₂COOH with ≥95% purity after diethyl ether precipitation [1] [4].
Table 1: Physicochemical Properties of mPEG10-CH₂COOH
Property | Value | Method |
---|---|---|
Molecular Formula | C₂₃H₄₆O₁₃ | NMR, MS |
Molecular Weight | 530.6 Da | MALDI-TOF |
Purity | ≥95% | HPLC |
CAS No. | 908258-58-2 | - |
Storage Conditions | -5°C, dry, dark | - |
The terminal carboxylic acid group of mPEG10-CH₂COOH serves as a handle for bioconjugation. Activation strategies convert it to reactive intermediates:
Table 2: Common Activation Methods for mPEG10-CH₂COOH
Activated Form | Reaction Conditions | Application Target |
---|---|---|
NHS Ester | NHS/EDC, pH 6.5, RT | Amines (e.g., lysine) |
Maleimide | EDC/Sulfo-SMCC, pH 7.0 | Thiols (e.g., cysteine) |
Azide (e.g., N₃-PEG₈-COOH) | DPPA, DIPEA, DMF | DBCO/BCN via SPAAC |
Activated mPEG10-CH₂COOH derivatives enable site-specific bioconjugation:
Table 3: Applications of mPEG10-CH₂COOH Conjugates
Conjugate Type | Target Molecule | Biological Effect |
---|---|---|
ADC Linker | SN-38 (topoisomerase inhibitor) | Tumor-specific cytotoxicity |
MOF Coating | Dynein-binding peptide | Enhanced cellular internalization |
Mannose Ligand | Mannose receptor (CD206) | Tumor-targeted endocytosis |
Cytokine Masking | IL-12 p35/p40 subunits | Reduced off-target immunotoxicity |
CAS No.: 572-32-7
CAS No.: 712349-95-6
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2